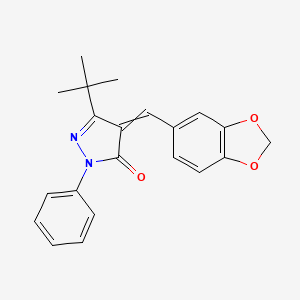

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

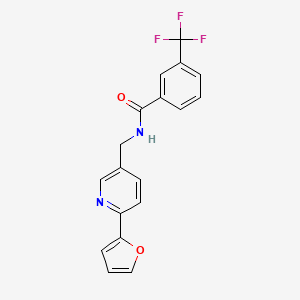

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid (CBMP) is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring consisting of three carbon atoms and two nitrogen atoms. CBMP has been studied for its ability to interact with proteins, as well as its potential to act as an inhibitor of enzymes.

Applications De Recherche Scientifique

Structural and Spectral Investigations

Research has focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies include characterizations by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing valuable insights into the structure and properties of similar compounds (Viveka et al., 2016).

Reactions and Synthesis

The compound has been used in the study of reactions like ester and formyl group competition in cyclobutene electrocyclic reactions. Such studies help in understanding the reaction mechanisms and predicting outcomes in organic synthesis (Niwayama & Houk, 1992).

Coordination Chemistry

Pyrazole-dicarboxylate acid derivatives are utilized in coordination chemistry, particularly in synthesizing and studying mononuclear CuII/CoII coordination complexes. These studies contribute to the development of new materials with potential applications in catalysis and materials science (Radi et al., 2015).

Development of Novel Compounds

Research includes synthesizing new pyrazole derivatives for potential applications in various fields, such as antimicrobial and antioxidant activities. These efforts are crucial for developing new therapeutic agents (Umesha et al., 2009).

Catalysis and Medicinal Chemistry

The compound is instrumental in creating polychelated ligands for use in medicinal chemistry and metal complex catalysis. This is part of broader research aiming to develop novel ligands based on pyrazole carboxylic acids (Dalinger et al., 2020).

Corrosion Inhibition

Pyrazole derivatives, closely related to the compound , have been evaluated as corrosion inhibitors for steel in acidic environments, which is significant for industrial applications (Herrag et al., 2007).

Propriétés

IUPAC Name |

1-cyclobutyl-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSVEAFVUGTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)

![N-[4-[2-(2-ethyl-1-oxobutyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2807040.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)